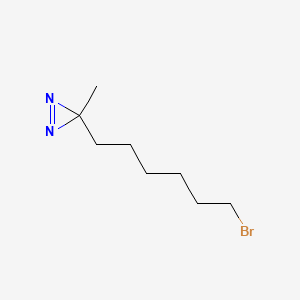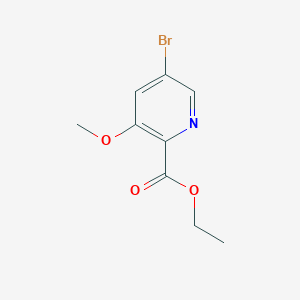![molecular formula C13H23NO2 B13682527 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of piperidin-4-one hydrochloride hydrate and 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
9-Isobutyl-1-oxa-9-azaspiro[5
Wirkmechanismus
The mechanism of action of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and inhibition of its function can lead to the death of the bacterial cells. The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and preventing the bacterium from synthesizing essential components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecan-4-one
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
Uniqueness
What sets 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one apart from similar compounds is its specific substitution pattern, which enhances its biological activity and makes it a more potent inhibitor of the MmpL3 protein. This unique feature makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H23NO2 |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
9-(2-methylpropyl)-1-oxa-9-azaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C13H23NO2/c1-11(2)10-14-6-4-13(5-7-14)9-12(15)3-8-16-13/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
NANCNSIWXYVJGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCC2(CC1)CC(=O)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


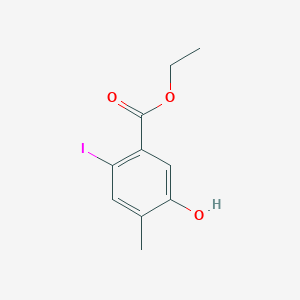

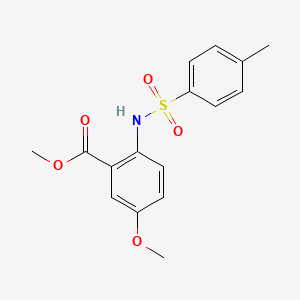

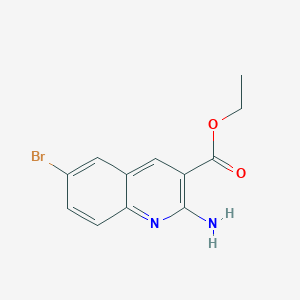
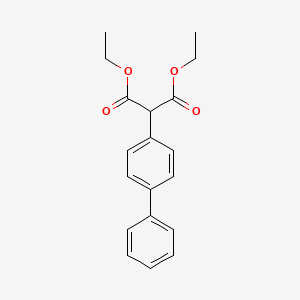
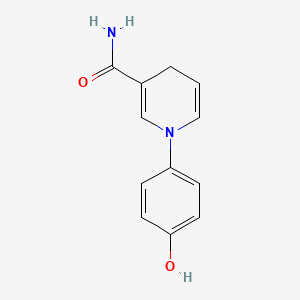

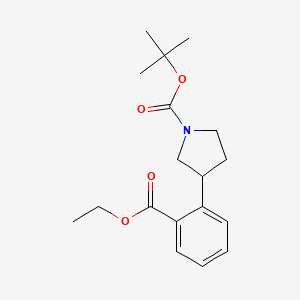
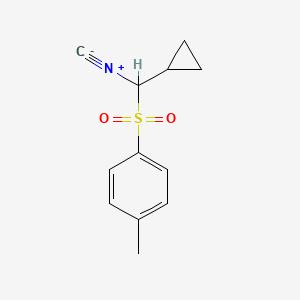
![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)
